molecular formula C15H14O2S B101753 Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate CAS No. 19397-74-1

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

Cat. No.: B101753
CAS No.: 19397-74-1
M. Wt: 258.3 g/mol
InChI Key: VAEWXGXOYMXYFS-UHFFFAOYSA-N
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Description

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS: 19282-45-2) is a partially hydrogenated thiophene derivative fused with a naphthalene system. Its structure features a non-aromatic 4,5-dihydrothiophene ring, which distinguishes it from fully aromatic analogs. The compound is synthesized via bromination of its precursor using N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, monitored by NMR for completion . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of substituted heterocycles and functionalized derivatives like hydrazides and carboxylates .

Properties

IUPAC Name

ethyl 4,5-dihydrobenzo[g][1]benzothiole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEWXGXOYMXYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most well-documented route for synthesizing ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate involves a one-pot procedure starting from 3-acyl-1,2-naphthoquinones (1) and ethyl mercaptoacetate. The process comprises four sequential steps:

  • Sulfenylation : 3-Acyl-1,2-naphthoquinones react with ethyl mercaptoacetate in tetrahydrofuran (THF) at room temperature, forming 4-sulfenylated hydroquinones (2).

  • Protection and Cyclization : The hydroxyl groups of the intermediate hydroquinones are protected using 1-trimethylsilylimidazole (TMSI), followed by thermal cyclization at 90°C to form the naphthothiophene core (3).

  • Deprotection : Hydrochloric acid cleaves the silyl protecting groups at 0°C, yielding the dihydrothiophene derivative.

  • Oxidation : Cerium(IV) ammonium nitrate (CAN) oxidizes the dihydrothiophene to the quinone form, yielding the target compound (4).

This method is notable for its efficiency, achieving moderate to good yields (45–78%) across diverse 3-acyl substituents (Table 1).

Table 1: Yields of this compound Derivatives

R Group on 3-Acyl SubstituentReaction Time (h)Yield (%)
Methyl278
Ethyl2.565
Isopropyl345
Cyclohexyl3.550

Notes : Bulky substituents (e.g., isopropyl, cyclohexyl) reduce yields due to steric hindrance during cyclization.

Optimization and Limitations

Key optimizations include:

  • Reagent Stoichiometry : A 5:1 molar ratio of TMSI to hydroquinone ensures complete protection and facilitates cyclization.

  • Solvent Selection : THF is optimal for sulfenylation, while acetonitrile aids in the hydrolysis and oxidation steps.

  • Temperature Control : Cyclization at 90°C balances reaction rate and byproduct formation.

Limitations :

  • Aromatic acyl groups (e.g., benzoyl) cannot be introduced due to failed photoacylation of 1,2-naphthoquinone with aromatic aldehydes.

  • CAN oxidation may overoxidize sensitive functional groups, necessitating careful stoichiometric control.

Challenges in Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

SHR1020 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically derivatives of SHR1020 with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

Chemistry

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate serves as a model compound for studying multi-targeted kinase inhibition. Its structure allows researchers to explore the interactions between various biochemical pathways and therapeutic agents.

Key Reactions :

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Involves the addition of hydrogen or removal of oxygen.
  • Substitution : Involves the replacement of one functional group with another.

These reactions can lead to the formation of derivatives with enhanced biological activity.

Biology

The compound is utilized in cellular studies to investigate its effects on cell proliferation, apoptosis, and angiogenesis. Its ability to inhibit multiple tyrosine kinases makes it a valuable tool in understanding cancer biology.

Case Study Example :
A study demonstrated that this compound significantly inhibited the growth of various solid tumors by targeting vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFRβ) .

Medicine

This compound is undergoing clinical trials for its potential use in treating various cancers, including gastric cancer and non-small cell lung cancer. Its mechanism of action involves inhibiting key signaling pathways that are crucial for tumor growth and metastasis.

Clinical Trials Insights :

  • The compound has shown promising results in early-phase clinical trials, indicating potential efficacy as a therapeutic agent against resistant cancer types .

Comparison with Similar Compounds

Core Structural Variations

  • Aromatic vs. Dihydro Systems: Ethyl naphtho[1,2-b]thiophene-2-carboxylate (CAS: 81452-54-2), a fully aromatic analog, lacks the 4,5-dihydro moiety. This difference reduces steric hindrance in the aromatic compound, enabling electrophilic substitution at the 5-position, whereas the dihydro derivative undergoes mono-substitution predominantly at the 2-position . Methyl benzo[b]thiophene-2-carboxylate (CAS: 40133-07-1) shares a similar thiophene-ester framework but lacks the fused naphthalene system, resulting in lower molecular complexity and distinct reactivity patterns .

Substituent Effects

  • Hydroxy and Oxo Derivatives: Ethyl 5-hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (CAS: Not provided) introduces electron-withdrawing oxo and hydroxy groups, enhancing electrophilicity at the thiophene ring. This contrasts with the dihydro compound, where the saturated ring reduces conjugation and stabilizes the ester group . Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (CAS: 5386-27-6) features a nitro-substituted benzamide group, enabling applications in coordination chemistry and sensor design, unlike the parent dihydro compound .

Heteroatom Variations

  • Thiophene vs. Furan Analogs :
    • Ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate, a furan-based analog, exhibits lower synthetic yields (0–31%) compared to thiophene derivatives due to furan’s reduced stability under harsh conditions. The sulfur atom in thiophene enhances aromaticity and reaction efficiency .

Electrophilic Substitution

  • Bromination of the dihydro compound with NBS proceeds selectively at the 2-position, forming ethyl naphtho[1,2-b]thiophene-2-carboxylate. In contrast, nitration of aromatic analogs like 2-methylnaphtho[1,2-b]thiophene yields nitro derivatives at the 5-position .

Functional Group Transformations

  • Hydrolysis of the ethyl ester yields 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylic acid (CAS: 29179-41-7), a precursor for hydrazides like 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide (CAS: 278782-13-1). These derivatives are pivotal in synthesizing fluorescent sensors for metal ions (e.g., Ga³⁺, In³⁺) .

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Number Core Structure Key Substituents Similarity Score*
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate 19282-45-2 Dihydrothiophene Ethyl ester 1.00 (Reference)
Ethyl naphtho[1,2-b]thiophene-2-carboxylate 81452-54-2 Aromatic thiophene Ethyl ester 0.89
Methyl benzo[b]thiophene-2-carboxylate 40133-07-1 Benzo[b]thiophene Methyl ester 0.78
4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid 29179-41-7 Dihydrothiophene Carboxylic acid 0.89

*Similarity scores based on structural alignment algorithms .

Table 2: Reaction Yields and Conditions

Reaction Type Compound Yield (%) Conditions Reference
Bromination This compound → Ethyl naphtho[1,2-b]thiophene-2-carboxylate 65–85 NBS, CCl₄, reflux, 45 min
Hydrolysis Ethyl ester → Carboxylic acid 73–94 Acetic anhydride, BF₃ catalyst
Hydrazide synthesis Carboxylic acid → Carbohydrazide 94 Hydrazine hydrate, ethanol

Biological Activity

Overview

Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (CAS No. 19397-74-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancers, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14O2S
  • Molecular Weight : 258.34 g/mol
  • InChI Key : VAEWXGXOYMXYFS-UHFFFAOYSA-N

This compound exhibits significant antitumor activity through several mechanisms:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition : The compound targets VEGFR2, a critical receptor involved in angiogenesis and tumor growth. By inhibiting this receptor, it disrupts the blood supply to tumors, effectively slowing their growth and proliferation.
  • c-Kit and Platelet-Derived Growth Factor Receptor β (PDGFRβ) Inhibition : It also inhibits c-Kit and PDGFRβ, which are involved in cell signaling pathways that promote cell survival and proliferation in various cancers.

Biological Activity Data

Activity Target Effect Reference
AntitumorVEGFR2Inhibition of tumor growth
Antitumorc-KitReduced cell proliferation
AntitumorPDGFRβInhibition of angiogenesis

Case Studies and Experimental Results

  • Antitumor Efficacy :
    • A study demonstrated that this compound showed potent antitumor effects against various solid tumors in vitro and in vivo. The compound was effective in reducing tumor size and inhibiting metastasis in animal models.
  • Mechanistic Studies :
    • Further research indicated that the compound not only inhibited the aforementioned receptors but also induced apoptosis in cancer cells through the activation of caspase pathways. This dual mechanism enhances its potential as an effective therapeutic agent.
  • Synergistic Effects :
    • In combination studies with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens for resistant cancer types.

Safety Profile

The safety profile of this compound remains under investigation; however, preliminary studies suggest it has a favorable safety margin when used at therapeutic doses. Toxicological assessments are essential for determining long-term effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate

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